Cas no 1909348-18-0 (5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine)
5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
- 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-amine
- 5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine
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- MDL: MFCD29906999
- Inchi: 1S/C6H10N4/c1-4-2-5(7)6-8-3-9-10(4)6/h3-5H,2,7H2,1H3
- InChI Key: FIWJTQJPZSXNQQ-UHFFFAOYSA-N
- SMILES: N12C(C(CC1C)N)=NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 138
- XLogP3: -0.6
- Topological Polar Surface Area: 56.7
5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A859790-1g |
5-Methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 1g |
$1299.0 | 2024-08-03 | |
| Enamine | EN300-261375-0.05g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 0.05g |
$252.0 | 2024-06-18 | |
| Enamine | EN300-261375-0.1g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
| Enamine | EN300-261375-0.25g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 0.25g |
$538.0 | 2024-06-18 | |
| Enamine | EN300-261375-0.5g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
| Enamine | EN300-261375-1.0g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| Enamine | EN300-261375-2.5g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
| Enamine | EN300-261375-5.0g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
| Enamine | EN300-261375-10.0g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 10.0g |
$4667.0 | 2024-06-18 | |
| Enamine | EN300-261375-1g |
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine |
1909348-18-0 | 95% | 1g |
$1086.0 | 2023-09-14 |
5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine Suppliers
5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-methyl-5H,6H,7H-pyrrolo1,2-b1,2,4triazol-7-amine
Introduction to 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine (CAS No. 1909348-18-0)
5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine, identified by its Chemical Abstracts Service (CAS) number 1909348-18-0, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound belongs to the class of pyrrolopyrazole derivatives, which are known for their broad spectrum of pharmacological properties. The presence of multiple nitrogen atoms in its structure imparts it with a high degree of reactivity and versatility, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine consists of a fused tricyclic system comprising a pyrrole ring connected to a pyrazole ring, which is further linked to a triazole ring. The methyl substituent at the 5-position of the pyrrole ring and the amine functional group at the 7-position contribute to its distinct chemical properties. This arrangement of heterocyclic rings creates a rich environment for interactions with biological targets, making it an attractive candidate for further investigation in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with various biological targets. Studies suggest that 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine exhibits promising interactions with enzymes and receptors involved in inflammatory pathways. Specifically, preliminary computational studies indicate that it may bind to cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes, which are key players in the production of pro-inflammatory mediators.
The potential anti-inflammatory activity of this compound is particularly intriguing given the increasing prevalence of chronic inflammatory diseases worldwide. In vitro assays have demonstrated that derivatives of this class can modulate inflammatory responses by inhibiting the activity of key enzymes such as COX-2 and 5-lipoxygenase. These findings align with recent research highlighting the therapeutic potential of heterocyclic compounds in managing inflammation-related disorders.
In addition to its anti-inflammatory properties, 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine has shown promise in other therapeutic areas. Preliminary pharmacokinetic studies indicate that it exhibits good oral bioavailability and moderate metabolic stability in animal models. This makes it a viable candidate for further development into an oral therapeutic agent. Furthermore, its structural complexity allows for modifications that could enhance its pharmacological profile while minimizing off-target effects.
The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that utilize readily available starting materials and catalytic systems. These methods include cyclization reactions followed by functional group transformations to introduce the necessary substituents at strategic positions within the molecule. The optimization of these synthetic pathways is crucial for scaling up production and facilitating further preclinical studies.
The growing interest in this compound has led to several ongoing research projects aimed at exploring its full pharmacological potential. Collaborative efforts between academic institutions and pharmaceutical companies are underway to investigate its efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Animal models have been instrumental in these studies, providing valuable insights into its mechanism of action and potential side effects.
One particularly exciting aspect of research on 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine is its potential as a lead compound for drug development. By leveraging structure-based drug design principles and high-throughput screening techniques, researchers can identify analogs with improved pharmacokinetic properties or enhanced target specificity. This approach has already yielded promising candidates for further clinical evaluation.
The regulatory landscape for new drug development also plays a critical role in advancing compounds like 5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol - 7 - amine。 Regulatory agencies require comprehensive data on safety、efficacy、and quality before approving new therapeutics for human use。 Researchers must navigate these stringent requirements while ensuring that their studies are conducted ethically and transparently。
In conclusion, 5-methyl - 5 H ,6 H , 7 H - pyrrolo [ 1 , 2 - b ] [ 1 , 2 , 4 ] tri az ol - 7 - am ine (CAS No . 1909348 - 18 - 0 ) is a structurally complex heterocyclic compound with significant potential in medicinal chemistry . Its unique framework and biological activities make it an attractive scaffold for drug discovery , particularly in areas such as inflammation management . Ongoing research efforts are aimed at elucidating its mechanism of action , optimizing synthetic routes , and exploring its therapeutic applications . As our understanding of this compound grows , so too does its promise as a future therapeutic agent .
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